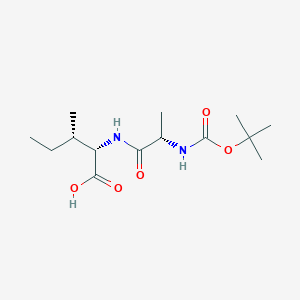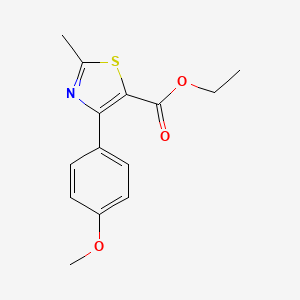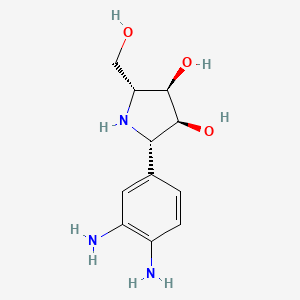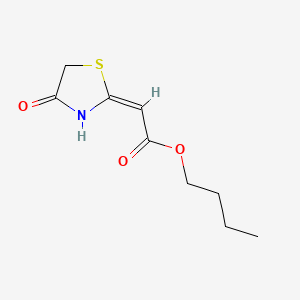
Butyl (4-oxo-2-thiazolidinylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-oxo-2-thiazolidinylidene)acetate is a heterocyclic compound that contains a thiazolidinone ring. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure includes a butyl group attached to the thiazolidinone ring, which may influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-oxo-2-thiazolidinylidene)acetate typically involves the reaction of butylamine with ethyl acetoacetate and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (4-oxo-2-thiazolidinylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the carbonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl (4-oxo-2-thiazolidinylidene)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Butyl (4-oxo-2-thiazolidinylidene)acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Thiazolidine: Lacks the carbonyl group but shares the thiazolidinone ring structure.
Oxazolidinone: Contains an oxygen atom in place of sulfur, with different biological properties
Uniqueness
Butyl (4-oxo-2-thiazolidinylidene)acetate is unique due to the presence of the butyl group, which can influence its solubility and reactivity. The combination of the thiazolidinone ring with the butyl group may enhance its biological activity compared to simpler thiazolidinone derivatives .
Propriétés
Numéro CAS |
832-06-4 |
|---|---|
Formule moléculaire |
C9H13NO3S |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |
Clé InChI |
CEQQEYYFFCGBON-VMPITWQZSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C/1\NC(=O)CS1 |
SMILES canonique |
CCCCOC(=O)C=C1NC(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


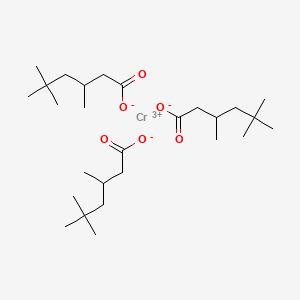

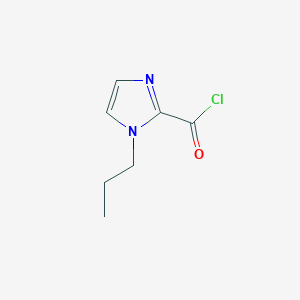
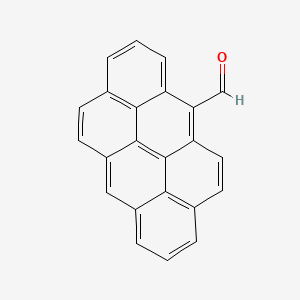
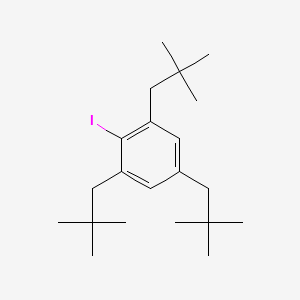
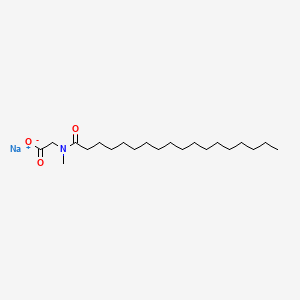
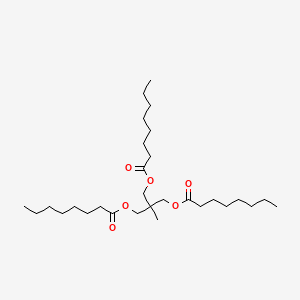

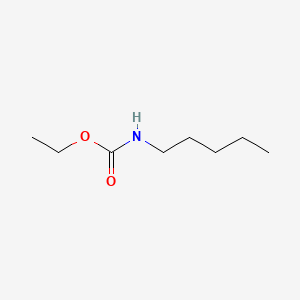
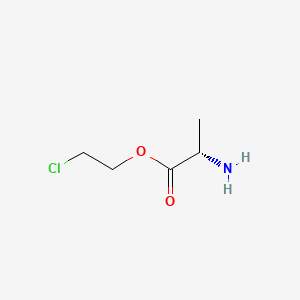
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
